

# 4-Phenylbenzaldehyde: A Comprehensive Technical Guide to its Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **4-Phenylbenzaldehyde** (also known as 4-biphenylcarboxaldehyde). The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in organic synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for physical property determination.

## **Core Physical and Chemical Properties**

**4-Phenylbenzaldehyde** is a versatile aromatic aldehyde featuring a biphenyl scaffold with a formyl group.[1] Its chemical formula is C<sub>13</sub>H<sub>10</sub>O.[2] This structure contributes to its unique aromatic and reactive properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2]

## **Quantitative Data Summary**

The physical properties of **4-Phenylbenzaldehyde** are summarized in the table below for easy reference and comparison.



Property	Value	Units	Notes	Citations
Molecular Weight	182.22	g/mol	[1][2][3]	
Appearance	White to light yellow or cream solid/crystalline powder	-	[2][3][4][5]	
Melting Point	57 - 63	°C	A range is often reported, e.g., 57-59°C, 57-60°C, 57.3-57.9°C, 58°C.	[1][2][3][4][5][6]
Boiling Point	184	°C	At a reduced pressure of 11 mmHg. Another source reports 320°C at atmospheric pressure.	[1][3][4][5]
Density	1.107	g/cm³	At 20°C.	[3][4][6]
Solubility	Insoluble in water. Soluble in alcohol, chloroform (slightly), and ethyl acetate (slightly).	-	[3][4][5][6]	
Flash Point	171.8 - 172	°C	[1][3][4]	-
Vapor Pressure	0.025	Pa	At 25°C.	[3][5]
Refractive Index	~1.5994	-	Estimated value.	[3][5]

# **Spectroscopic Data**



Spectroscopic data is crucial for the identification and characterization of **4-Phenylbenzaldehyde**.

- ¹H NMR (CDCl₃): δ 10.06 (s, 1H, CHO), 7.42–7.96 (m, aromatic protons).[1]
- IR (NaCl): Strong C=O stretch at 1700 cm<sup>-1</sup> and C-H aromatic stretches at approximately 3031 cm<sup>-1</sup>.[1]

## **Experimental Protocols**

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like **4-Phenylbenzaldehyde**.

## **Melting Point Determination**

The melting point of a solid organic compound is a key indicator of its purity.[7] A sharp melting range typically signifies a pure substance, while impurities tend to depress and broaden the melting range.[7][8]

#### Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[7][8]
- Capillary tubes (sealed at one end)[7][9]
- Thermometer[7][8]
- Heating medium (e.g., mineral oil for Thiele tube)[8]
- Mortar and pestle

#### Procedure:

- Sample Preparation: A small amount of the crystalline **4-Phenylbenzaldehyde** is finely powdered using a mortar and pestle.[8][10]
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end,



aiming for a sample height of 1-2 mm.[9][10]

- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9] This assembly is then placed in the melting point apparatus.[7][8]
- Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]
- Observation: The temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes a clear liquid (T<sub>2</sub>) are recorded. The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>.[7][10][11]

## **Boiling Point Determination**

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

#### Apparatus:

- Small test tube (fusion tube)[14][15]
- Capillary tube (sealed at one end)[14][15]
- Thermometer[12][14]
- Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[14][15]
- Beaker and tripod stand (if using an oil bath)[9]

#### Procedure:

- Sample Preparation: A small amount of liquid **4-Phenylbenzaldehyde** (if melted) is placed into the small test tube.[12][14]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[14][15]



- Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., Thiele tube).[13]
- Heating: The apparatus is heated gently.[14] As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges
  from the capillary tube.[14] At this point, the heating is stopped. The temperature at which the
  bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling
  point.[13]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the molecular structure of a compound. [16]

#### Procedure for <sup>1</sup>H NMR:

- Sample Preparation: Accurately weigh 5-20 mg of **4-Phenylbenzaldehyde** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.[16]
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube.
   The liquid level should be about 4.0 to 5.0 cm from the bottom.[16]
- Spectrometer Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[17]
- Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[16] The ¹H NMR spectrum is then acquired using an appropriate pulse sequence.[16]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (KBr Pellet Method):



- Sample Preparation: A small amount of 4-Phenylbenzaldehyde is ground with dry potassium bromide (KBr) powder in a mortar.
- Pellet Formation: The mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.
- Spectral Acquisition: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

## **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[18]

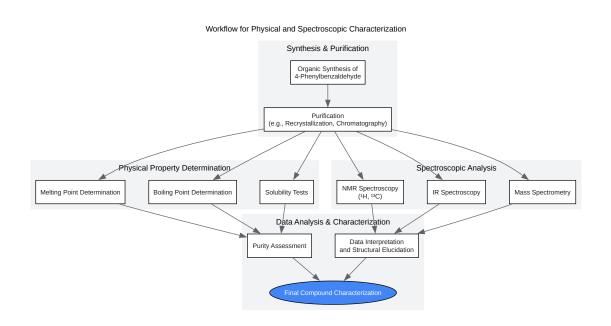
General Procedure (Electron Ionization - EI):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[19]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (radical cation). [18][19] This process can also cause the molecular ion to fragment.[19]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[18][19]
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[18]

## **Visualization**

The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like **4-Phenylbenzaldehyde**.





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